molecular formula C16H20FN5OS B6084976 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B6084976
M. Wt: 349.4 g/mol
InChI Key: WREIIJJMZVUAHV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, also known as EFPA, is a synthetic compound that has been widely used in scientific research. EFPA is a potent and selective antagonist of the dopamine D4 receptor, which plays a crucial role in regulating various physiological and behavioral processes in the brain.

Mechanism of Action

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide acts as a selective antagonist of the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. The dopamine D4 receptor is primarily expressed in the prefrontal cortex and limbic regions of the brain, and is involved in the regulation of dopamine-mediated neurotransmission. By blocking the dopamine D4 receptor, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide inhibits the downstream signaling pathways that are activated by dopamine binding to the receptor. This results in a reduction in the release of dopamine and other neurotransmitters, which can lead to changes in behavior and cognition.
Biochemical and physiological effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide can reduce dopamine release in the prefrontal cortex and striatum, which are two brain regions that are critical for cognitive function and reward processing. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has also been shown to decrease the locomotor activity of rats and to impair their ability to learn and remember tasks. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and behavioral processes. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide in lab experiments. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has a relatively low affinity for the dopamine D4 receptor, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. One area of interest is the role of the dopamine D4 receptor in drug addiction and substance abuse. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to reduce the rewarding effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for addiction. Another area of interest is the role of the dopamine D4 receptor in neurological disorders such as schizophrenia and Parkinson's disease. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to have neuroprotective effects in animal models of these disorders, indicating that it may have therapeutic potential. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, in order to better understand its mechanism of action and potential clinical applications.
Conclusion:
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is a synthetic compound that has been widely used in scientific research to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is a selective antagonist of the dopamine D4 receptor, and has been shown to have a range of biochemical and physiological effects in animal models. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, including its potential as a treatment for addiction and neurological disorders, and further study of its pharmacokinetics and pharmacodynamics.

Synthesis Methods

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide can be synthesized using a multistep procedure that involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid with thiosemicarbazide, followed by cyclization with acetic anhydride. The final product is obtained after purification using column chromatography. The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been described in detail in several research papers.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been used as a tool to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes, including learning and memory, reward processing, and drug addiction. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has also been used to study the effects of dopamine D4 receptor antagonism on the development and progression of neurological disorders, such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5OS/c1-2-15-19-20-16(24-15)18-14(23)11-21-7-9-22(10-8-21)13-6-4-3-5-12(13)17/h3-6H,2,7-11H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREIIJJMZVUAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

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